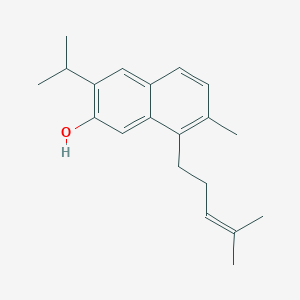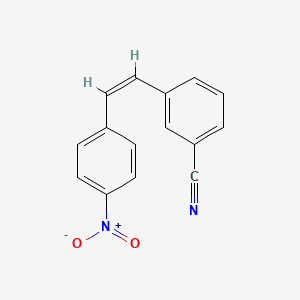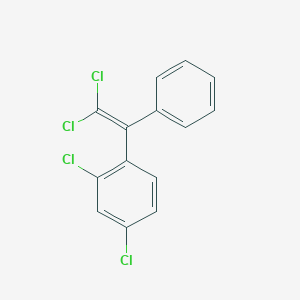
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene typically involves the photochemical degradation of DDT or its metabolites. One common method includes the photochemical generation, chemical synthesis, and isolation of the compound from DDT or DDE . The reaction conditions often involve UV light to induce the photochemical reactions necessary for the transformation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific use as a research chemical rather than a commercially produced substance. the synthesis generally follows similar pathways as those used in laboratory settings, with a focus on photochemical reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chlorinated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms may be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while substitution reactions can yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene has several scientific research applications, including:
Environmental Studies: Used to study the persistence and degradation of organochlorine compounds in the environment.
Toxicology: Investigated for its toxic effects on various organisms, including its potential to bioaccumulate and cause harm to wildlife and humans.
Analytical Chemistry: Employed as a standard in chromatographic analyses to detect and quantify similar compounds in environmental samples.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with enzyme function and membrane integrity. The molecular targets include various enzymes involved in metabolic pathways, leading to toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with similar structural features and environmental persistence.
Dichlorodiphenyldichloroethylene (DDE): A metabolite of DDT with similar properties and environmental impact.
Uniqueness
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is unique due to its specific formation through photochemical degradation of DDT and DDE. Its presence in the environment as a minor metabolite of DDT highlights its role in the study of organochlorine persistence and degradation .
Eigenschaften
CAS-Nummer |
198886-60-1 |
|---|---|
Molekularformel |
C14H8Cl4 |
Molekulargewicht |
318.0 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H8Cl4/c15-10-6-7-11(12(16)8-10)13(14(17)18)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
UISNLCJFUQUCSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)


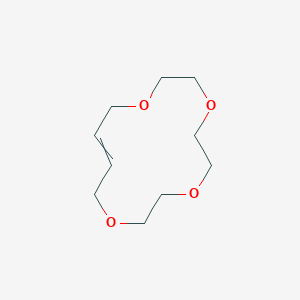



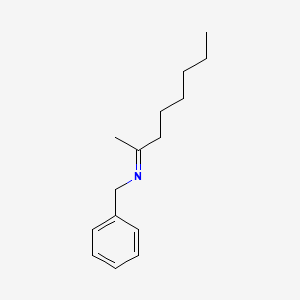
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
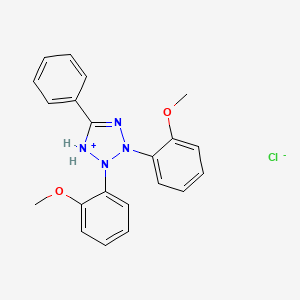
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
